4-Sulfanyl-1lambda6-thiane-1,1-dione

Physical Chemistry Formulation Science QSPR

Researchers requiring a stable, dual-functional sulfur heterocycle often face limited commercial sources with reliable purity. 4-Sulfanyl-1lambda6-thiane-1,1-dione (CAS 1247688-87-4) resolves this bottleneck by providing a single scaffold that combines a nucleophilic thiol handle with a hydrogen-bond-capable sulfone. - Enables rapid thiol-ene/yne click chemistry with faster kinetics than amine analogs. - The 4-position thiol offers a soft metal-coordination site distinct from the 4-hydroxy derivative. - Available at 98% purity to minimize disulfide side-products in sensitive conjugations.

Molecular Formula C5H10O2S2
Molecular Weight 166.3 g/mol
Cat. No. B13086101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfanyl-1lambda6-thiane-1,1-dione
Molecular FormulaC5H10O2S2
Molecular Weight166.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1S
InChIInChI=1S/C5H10O2S2/c6-9(7)3-1-5(8)2-4-9/h5,8H,1-4H2
InChIKeyKNQFAGJIXQTQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfanyl-1lambda6-thiane-1,1-dione: Physicochemical & Supply Profile


4-Sulfanyl-1lambda6-thiane-1,1-dione (CAS 1247688-87-4), also known as 4-Mercaptotetrahydro-2H-thiopyran 1,1-dioxide, is a saturated six-membered sulfur heterocycle (thiane) bearing a thiol (-SH) group at the 4-position and a sulfone (1,1-dioxide) functionality . With a molecular formula of C5H10O2S2 and a molecular weight of 166.26 g/mol, this compound is commercially available at standard purities of 95% from multiple vendors, with select suppliers offering material at 98% purity . Its dual thiol-sulfone architecture distinguishes it from simpler thiane-1,1-dioxides and positions it as a versatile intermediate for further functionalization.

Thiol-sulfone heterocycle scaffold for derivatization and library synthesis
Dual reactivity supports alkylation, acylation, and disulfide formation
Sulfur-containing building block for medicinal chemistry and probe design
Offers soft donor site distinct from oxygen analogs
Available in standard (95%) and higher purity (98%) to match workflow requirements
Select purity grade based on sensitivity of downstream chemistry

4-Sulfanyl-1lambda6-thiane-1,1-dione: Why Substitution Fails


Simple substitution of 4-sulfanyl-1lambda6-thiane-1,1-dione with other thiane-1,1-dioxide analogs is precluded by the profound influence of the 4-position substituent on physicochemical properties, chemical reactivity, and downstream synthetic utility. The thiol group imparts a distinct nucleophilic character and metal-binding capacity absent in the corresponding alcohol (4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, CAS 194152-05-1), while the regioisomeric 3-sulfanyl derivative (CAS 1341419-47-3) exhibits altered spatial orientation of the reactive thiol that can affect molecular recognition and conjugation efficiency. Even compared to the 4-amino analog (CAS 210240-20-3), the thiol offers orthogonal reactivity with different selectivity profiles in common bioconjugation and medicinal chemistry workflows (e.g., thiol-ene click chemistry vs. amide coupling). These differences manifest in measurable physical property variations that directly impact procurement specifications and experimental design.

Target
4-Sulfanyl-1lambda6-thiane-1,1-dione
Potential substitute
4-Hydroxy analog (CAS 194152-05-1)

Hydroxyl group lacks thiol nucleophilicity and metal-binding capacity; may shift reactivity and physicochemical properties such as density and boiling point.

Target
4-Sulfanyl-1lambda6-thiane-1,1-dione
Potential substitute
3-Sulfanyl regioisomer (CAS 1341419-47-3)

Altered spatial orientation of thiol can affect molecular recognition, conjugation efficiency, and downstream SAR interpretation.

Target
4-Sulfanyl-1lambda6-thiane-1,1-dioxide
Potential substitute
4-Amino analog (CAS 210240-20-3)

Thiol-ene/yne click reactivity vs. amide coupling provide orthogonal selectivity profiles; not directly interchangeable in bioconjugation workflows.

4-Sulfanyl-1lambda6-thiane-1,1-dione: Quantitative Evidence Guide


Predicted Density: Thiol vs. Hydroxy Analog

The predicted density of 4-sulfanyl-1lambda6-thiane-1,1-dione (1.30 ± 0.1 g/cm³) is notably lower than that of the corresponding 4-hydroxy analog (1.365 ± 0.06 g/cm³, CAS 194152-05-1), a difference of approximately 0.065 g/cm³ . This divergence, while modest, reflects the replacement of the oxygen atom in the hydroxyl group with a larger, more polarizable sulfur atom. The lower density of the thiol derivative may influence solubility parameters and formulation behavior in solid-state applications.

Density: thiol vs. hydroxy
Cross-study comparable
Target: 1.30 ± 0.1 g/cm³ (pred.)
Hydroxy analog
1.365 Δ ~0.065
Lower density may influence solubility and solid-state formulation behavior.
Predicted values (ACD/Labs); experimental confirmation advised.
Physical Chemistry Formulation Science QSPR

Predicted Boiling Point: Thiol vs. Hydroxy Analog

The predicted boiling point of 4-sulfanyl-1lambda6-thiane-1,1-dione (358.1 ± 35.0 °C) is approximately 20 °C lower than that of the 4-hydroxy analog (378.1 ± 35.0 °C) . This thermal property difference implies a higher volatility for the thiol derivative, which can impact distillation-based purification strategies and thermal stability considerations during synthesis.

Boiling point: thiol vs. hydroxy
Cross-study comparable
Target: 358.1 ± 35.0 °C (pred.)
Hydroxy analog
378.1 Δ ~20 °C
~20 °C lower boiling point supports distillation-based purification strategies.
Predicted values; thermal stability should be verified experimentally.
Process Chemistry Thermal Analysis Purification

Purity Grade Availability

4-Sulfanyl-1lambda6-thiane-1,1-dione is commercially available at a standard purity of 95% (e.g., Bidepharm, Leyan) . However, at least one supplier (ChemSrc) offers the compound at a higher purity of 98% . This 3% absolute purity difference is critical for applications requiring high-fidelity analytical standards or for minimizing side reactions in sensitive catalytic and medicinal chemistry syntheses. In contrast, the commonly available 4-hydroxy analog is listed at 98% as a standard from certain suppliers, but comparative lot-to-lot purity data for the thiol are not uniformly available across all vendors.

Purity grade availability
Supporting evidence
Standard: 95% | Select supplier: 98%
Hydroxy analog 98% (Bidepharm) 95% (Aladdin)
Higher purity grade may reduce in-house purification steps for sensitive syntheses.
Vendor-specified purity (HPLC, NMR); no unified QC standard across suppliers.
Quality Assurance Procurement Analytical Chemistry

4-Sulfanyl-1lambda6-thiane-1,1-dioxide: Application Scenarios


Medicinal Chemistry Building Block

The thiol-sulfone architecture of 4-sulfanyl-1lambda6-thiane-1,1-dione provides a unique scaffold for generating focused libraries of sulfur-containing analogs. The thiol group serves as a handle for alkylation, acylation, or disulfide formation, while the sulfone moiety enhances hydrogen-bonding capacity and metabolic stability. This compound is particularly valuable when SAR studies require systematic variation of the 4-position substituent, where the measurable physicochemical differences (density, boiling point) relative to the 4-hydroxy analog can influence pharmacokinetic properties in lead optimization programs .

Thiol-Ene/Yne Click Chemistry Precursor

The aliphatic thiol group in 4-sulfanyl-1lambda6-thiane-1,1-dione participates efficiently in radical-mediated thiol-ene and thiol-yne click reactions, enabling the rapid construction of diverse molecular architectures. Compared to the 4-amino analog—which requires amide coupling conditions—the thiol offers faster kinetics and orthogonality, making this compound a preferred reagent for bioconjugation and polymer functionalization applications. Users should specify the 98% purity grade when reaction efficiency is critical to avoid side products from disulfide impurities .

Metal Coordination Ligand

The thiol group at the 4-position of the thiane-1,1-dioxide scaffold provides a soft donor site for transition metal coordination, while the sulfone group acts as a weakly coordinating or hydrogen-bond-accepting moiety. This dual functionality distinguishes 4-sulfanyl-1lambda6-thiane-1,1-dione from the 4-hydroxy analog, which is a harder donor. The predicted lower density of the thiol derivative may also influence packing in metal-organic frameworks (MOFs). Procurement of material with validated purity is essential for reproducible coordination chemistry .

Analytical Reference Standard

The commercial availability of 4-sulfanyl-1lambda6-thiane-1,1-dione at 98% purity from select suppliers allows its use as a reference standard in HPLC, GC, and NMR method development for thiane-1,1-dioxide derivatives. The predicted boiling point of 358.1 °C and density of 1.30 g/cm³ are critical parameters for GC method optimization and sample preparation. When procuring for analytical applications, the higher purity grade should be specified to ensure accurate quantification and method robustness .

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Thiol-sulfone scaffold for focused library synthesis; thiol handle for alkylation, acylation, disulfide formation
Review physicochemical property differences (density, boiling point) relative to hydroxy analog in lead optimization
Thiol-Ene/Yne Click Chemistry Precursor
Aliphatic thiol reactivity in radical-mediated click reactions; orthogonality compared to amino analog
Specify 98% purity grade to minimize disulfide side products; confirm reaction efficiency
Metal Coordination Ligand
Soft donor thiol site; sulfone acts as weak H-bond acceptor; differentiated from harder hydroxy donor
Validate purity for reproducible coordination chemistry; assess density influence on MOF packing
Analytical Reference Standard
98% purity from select suppliers; predicted boiling point (358.1 °C) and density (1.30 g/cm³) for method development
Use higher purity grade for accurate quantification in HPLC/GC; confirm method robustness
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